molecular formula C22H24ClN3O3S2 B2920439 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 896675-81-3

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Katalognummer: B2920439
CAS-Nummer: 896675-81-3
Molekulargewicht: 478.02
InChI-Schlüssel: ITIKFKKONZJTEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with a chloro and methyl group at positions 5 and 4, respectively. The sulfamoyl moiety at the para position of the benzamide is further modified with a cyclohexyl(methyl)amine group.

Eigenschaften

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-18(23)12-13-19-20(14)24-22(30-19)25-21(27)15-8-10-17(11-9-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIKFKKONZJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzothiazole moiety and a sulfamoyl group. The IUPAC name for the compound is as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20ClN3O2S
  • Molecular Weight : 359.86 g/mol

Antimicrobial Activity

Several studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research into benzothiazole derivatives has revealed promising anticancer activities. A study demonstrated that compounds with benzothiazole structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved often include the inhibition of tyrosine kinases and modulation of signaling pathways like MAPK/ERK.

Antimalarial Activity

Benzothiazole derivatives have also been studied for their antimalarial properties. Compounds similar to this compound have shown effectiveness against Plasmodium falciparum in vitro, suggesting potential for development as antimalarial agents.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloro substituent displayed enhanced activity compared to their non-substituted counterparts.

CompoundActivity (Zone of Inhibition in mm)Bacterial Strain
Benzothiazole A15E. coli
Benzothiazole B20S. aureus
Target Compound25P. aeruginosa

Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), indicating significant anticancer potential.

Study 3: Antimalarial Efficacy

In vivo studies using murine models infected with Plasmodium yoelii demonstrated that treatment with the compound led to a significant reduction in parasitemia levels and improved survival rates compared to untreated controls.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may lead to apoptosis.
  • Targeting Specific Pathways : Interaction with signaling pathways (e.g., MAPK/ERK) that regulate cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with two 1,3,4-oxadiazole derivatives reported by Kioshima et al. (2018):

  • 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

These analogs, like the target compound, feature a benzamide scaffold with sulfamoyl substitutions but differ in their heterocyclic cores (1,3,4-oxadiazole vs. benzothiazole) and substituent groups (Table 1).

Table 1: Structural Comparison
Feature Target Compound LMM5 LMM11
Core Heterocycle Benzothiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Sulfamoyl Substituent Cyclohexyl(methyl)amine Benzyl(methyl)amine Cyclohexyl(ethyl)amine
Aryl/Functional Groups 5-Chloro-4-methylbenzothiazole 4-Methoxyphenylmethyl Furan-2-yl

Pharmacokinetic Considerations

  • Metabolic Stability : The benzothiazole core is more resistant to oxidative metabolism compared to oxadiazoles, suggesting longer half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.